molecular formula C25H22N4O2S2 B2372495 N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-62-3

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2372495
CAS No.: 868974-62-3
M. Wt: 474.6
InChI Key: IYYRLVMFAVIKHS-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research on compounds containing the 1,3,4-thiadiazole moiety, similar to the structure of interest, has revealed their potential in medicinal chemistry. A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties along with structures related to 1,3,4-thiadiazole. These compounds demonstrated antimicrobial, antilipase, and antiurease activities, suggesting the versatility of this chemical framework in drug design (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Spectral Characteristics

Another study by Zadorozhnii et al. (2019) explored the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. This research demonstrates the chemical versatility of thiadiazole derivatives and provides insights into the structural and spectral properties that could be relevant for the development of new compounds with potential applications in various fields, including pharmacology and materials science (Zadorozhnii, Pokotylo, Kiselev, Kharchenko, & Okhtina, 2019).

Anticancer Activity

The potential of thiadiazole derivatives in cancer therapy has been a subject of interest. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were used as precursors for thiazole-thiophene hybrids. These compounds were tested for in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. The study highlights the significance of thiadiazole and thiophene derivatives in the search for new anticancer agents (Atta & Abdel‐Latif, 2021).

Novel Tandem Transformations

Research by Pokhodylo et al. (2010) on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis further illustrates the wide range of chemical reactions and applications for compounds related to N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. This study expands the toolbox for synthesizing new compounds with potential biological and industrial applications (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Properties

IUPAC Name

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c30-22(26-16-15-18-7-3-1-4-8-18)17-32-25-29-28-24(33-25)27-23(31)21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-14H,15-17H2,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYRLVMFAVIKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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